

A Comparative Spectroscopic Guide to 5-Nitro-2-pyridineacetonitrile and its Isomers

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Compound of Interest

Compound Name: **5-Nitro-2-pyridineacetonitrile**

Cat. No.: **B056153**

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For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. **5-Nitro-2-pyridineacetonitrile**, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides a comprehensive spectral analysis framework for this compound, drawing upon comparative data from its structural isomers and related molecules to predict its spectral characteristics. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can gain valuable insights into the structure-property relationships of this important class of compounds.

Introduction to 5-Nitro-2-pyridineacetonitrile and its Structural Analogs

5-Nitro-2-pyridineacetonitrile belongs to a class of nitropyridine derivatives that are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a nitro group and an acetonitrile moiety to the pyridine ring can dramatically influence its chemical reactivity and biological activity. For the purpose of this guide, we will be comparing the expected spectral data of **5-Nitro-2-pyridineacetonitrile** with its isomers, p-nitrophenylacetonitrile and o-nitrophenylacetonitrile, as well as the parent compound, 2-pyridineacetonitrile. This comparative approach allows for a deeper understanding of how the position of the nitro group and the nature of the aromatic ring system affect the spectral output.

Vibrational Spectroscopy: A Comparative FTIR Analysis

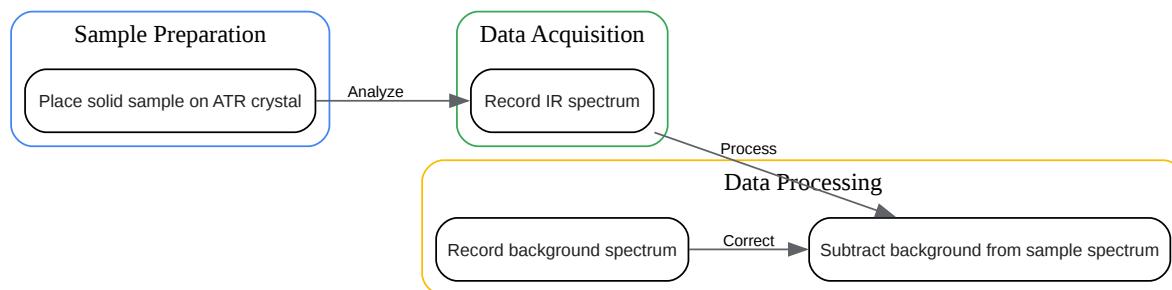
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their electronic environment, making FTIR an excellent technique for distinguishing between isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A standard and efficient method for obtaining the IR spectrum of a solid sample is ATR-FTIR.

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** The spectrum is recorded by measuring the absorption of infrared radiation as it passes through the sample.
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

DOT Script for ATR-FTIR Workflow



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Caption: Workflow for ATR-FTIR analysis.

Comparative FTIR Data

Functional Group	5-Bromo-2-nitropyridine (cm ⁻¹)[1]	p-Nitrophenylacetonitrile (cm ⁻¹)	Expected for 5-Nitro-2-pyridineacetonitrile (cm ⁻¹)
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3100-3000
Nitrile (C≡N) Stretch	N/A	~2250	~2250
Nitro (NO ₂) Asymmetric Stretch	~1530	~1520	~1530-1540
Nitro (NO ₂) Symmetric Stretch	~1350	~1345	~1350-1360
Pyridine Ring Vibrations	~1600, ~1470	N/A	~1600, ~1480

Analysis and Interpretation:

The key vibrational bands for **5-Nitro-2-pyridineacetonitrile** are the nitrile stretch and the two nitro group stretches. The C≡N stretch is expected to appear as a sharp band around 2250 cm⁻¹, a region that is typically free from other interfering absorptions. The position of this band is not expected to shift significantly compared to its phenylacetonitrile isomers.

The nitro group gives rise to two characteristic strong absorptions: an asymmetric stretch and a symmetric stretch. In nitropyridines, these bands are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The electron-withdrawing nature of the pyridine ring, enhanced by the nitro group, is expected to slightly shift these frequencies compared to p-nitrophenylacetonitrile. The presence of distinct pyridine ring vibrations around 1600 cm⁻¹ and 1480 cm⁻¹ will further differentiate it from its carbocyclic analogs.[2]

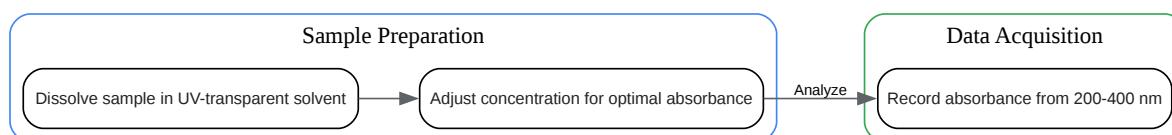
Electronic Spectroscopy: A Comparative UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro group and the aromatic ring, will result in characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: A UV-transparent solvent, such as acetonitrile or ethanol, is chosen.[3]
- Sample Preparation: A dilute solution of the compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

DOT Script for UV-Vis Spectroscopy Workflow



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Caption: Workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Pyridine	251, 257, 263[4]	~2,000
Acetonitrile solutions of nitropyridine derivatives	~260-340[5]	Not specified
Expected for 5-Nitro-2-pyridineacetonitrile	~270-290 and ~320-340	~10,000 - 15,000

Analysis and Interpretation:

The UV-Vis spectrum of **5-Nitro-2-pyridineacetonitrile** is expected to be dominated by $\pi \rightarrow \pi^*$ transitions of the nitropyridine ring. Compared to pyridine itself, the presence of the nitro group, a strong chromophore, will cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.^[6] We can anticipate two main absorption bands. The first, around 270-290 nm, corresponds to the $\pi \rightarrow \pi^*$ transition of the pyridine ring, while the second, at a longer wavelength of approximately 320-340 nm, is attributed to a charge-transfer transition involving the nitro group. The exact positions and intensities of these bands will be sensitive to the solvent polarity.

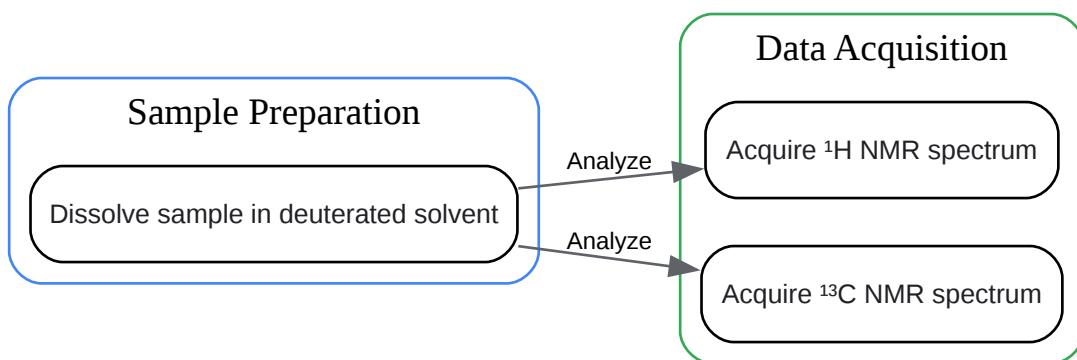
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

- Solvent Selection: A deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), is chosen to dissolve the sample without producing a solvent signal in the ^1H NMR spectrum.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

DOT Script for NMR Spectroscopy Workflow



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Caption: General workflow for NMR spectroscopy.

Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton	p- Nitrophenylacetonitrile (in CDCl ₃)[7]	o- Nitrophenylacetonitrile (in CDCl ₃)[8]	Expected for 5- pyridineacetonitrile
-CH ₂ -	3.92	~4.0	~4.0-4.2
Aromatic H's	8.25 (d), 7.56 (d)	~7.6-8.2 (m)	H-3: ~7.8 (d), H-4: ~8.5 (dd), H-6: ~9.5 (d)

Analysis and Interpretation of ¹H NMR:

The methylene protons (-CH₂-) of the acetonitrile group are expected to appear as a singlet in the range of 4.0-4.2 ppm. The downfield shift compared to the phenylacetonitrile isomers is due to the electron-withdrawing nature of the pyridine ring.

The aromatic region of the spectrum will be highly informative for distinguishing **5-Nitro-2-pyridineacetonitrile** from its isomers. We predict three distinct signals for the three pyridine protons:

- H-6: This proton, being ortho to the electron-withdrawing nitro group and the ring nitrogen, will be the most deshielded, appearing at a very downfield chemical shift, likely around 9.5 ppm, as a doublet.

- H-4: This proton is meta to the nitro group and will appear as a doublet of doublets around 8.5 ppm.
- H-3: This proton, ortho to the acetonitrile group, will be the most upfield of the aromatic protons, appearing as a doublet around 7.8 ppm.

This distinct splitting pattern and the significant downfield shifts are characteristic of a 2,5-disubstituted pyridine ring with an electron-withdrawing group at the 5-position.[9]

Comparative ^{13}C NMR Data (Chemical Shifts in ppm)

Carbon	p- Nitrophenylacetonitrile[10]	Expected for 5-Nitro-2- pyridineacetonitrile
-CH ₂ -	~25	~25-30
-C≡N	~117	~115-118
Aromatic C's	119-148	C-2: ~150, C-3: ~125, C-4: ~135, C-5: ~145, C-6: ~155

Analysis and Interpretation of ^{13}C NMR:

The nitrile carbon is expected to have a chemical shift in the range of 115-118 ppm. The methylene carbon will likely appear around 25-30 ppm. The aromatic carbons will show a wide range of chemical shifts due to the electronic effects of the substituents. The carbon bearing the nitro group (C-5) and the carbon adjacent to the nitrogen (C-6) will be the most downfield. The predicted chemical shifts provide a unique fingerprint for the carbon skeleton of **5-Nitro-2-pyridineacetonitrile**.[11]

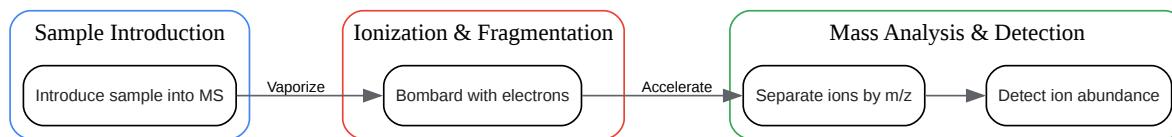
Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

DOT Script for EI-MS Workflow



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Caption: Workflow for Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data

Compound	Molecular Ion (M^+) (m/z)	Key Fragments (m/z)
2-Pyridineacetonitrile	118[12]	117, 91, 78
2-Nitropyridine	124[13]	94, 78, 66
Expected for 5-Nitro-2-pyridineacetonitrile	163	117 (loss of NO_2), 90, 77

Analysis and Interpretation:

The molecular ion peak (M^+) for **5-Nitro-2-pyridineacetonitrile** is expected at an m/z of 163, corresponding to its molecular weight. A key fragmentation pathway will be the loss of the nitro group (NO_2), resulting in a prominent peak at m/z 117. Further fragmentation of the pyridineacetonitrile cation would lead to peaks at m/z 90 (loss of HCN) and 77 (pyridyl cation). The observation of these characteristic fragments would provide strong evidence for the proposed structure.[\[14\]](#)

Conclusion

While direct experimental data for **5-Nitro-2-pyridineacetonitrile** is not readily available in the public domain, a comprehensive spectral characterization can be confidently predicted through a comparative analysis of its isomers and related compounds. This guide provides a robust framework for researchers to interpret the spectral data of this and similar molecules. The predicted key distinguishing features in FTIR, UV-Vis, NMR, and Mass Spectrometry will enable unambiguous identification and characterization, which is a critical step in the advancement of drug discovery and development.

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